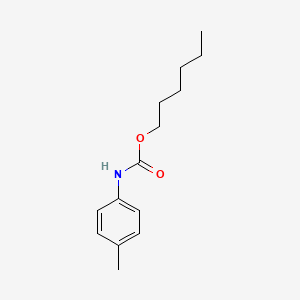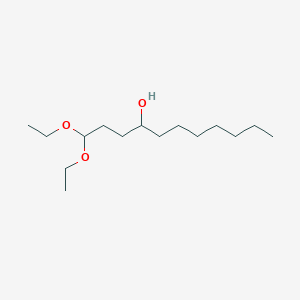
1,1-Diethoxyundecan-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxyundecan-4-OL is an organic compound with the molecular formula C13H28O3 It is a type of alcohol that contains two ethoxy groups attached to the first carbon and a hydroxyl group attached to the fourth carbon of an undecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethoxyundecan-4-OL can be synthesized through several methods. One common approach involves the reaction of undecanal with ethanol in the presence of an acid catalyst to form 1,1-diethoxyundecane. This intermediate is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the hydroxyl group at the fourth carbon position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxyundecan-4-OL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of 1,1-diethoxyundecan-4-one or 1,1-diethoxyundecanoic acid.
Reduction: Formation of 1,1-diethoxyundecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Diethoxyundecan-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxyundecan-4-OL depends on its application. In biological systems, it may interact with cellular membranes, disrupting microbial cell walls and leading to cell death. The ethoxy groups and hydroxyl group play a crucial role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxyundecane: Lacks the hydroxyl group at the fourth carbon.
1,1-Diethoxyundecan-2-OL: Hydroxyl group is at the second carbon instead of the fourth.
1,1-Diethoxyundecan-3-OL: Hydroxyl group is at the third carbon.
Uniqueness
The presence of two ethoxy groups also adds to its distinct properties compared to other similar compounds .
Propriétés
Numéro CAS |
112084-44-3 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
1,1-diethoxyundecan-4-ol |
InChI |
InChI=1S/C15H32O3/c1-4-7-8-9-10-11-14(16)12-13-15(17-5-2)18-6-3/h14-16H,4-13H2,1-3H3 |
Clé InChI |
HJBVGTQPQVHYRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCC(OCC)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
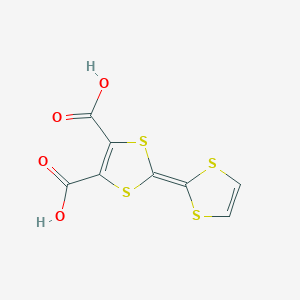
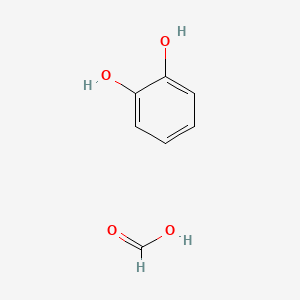
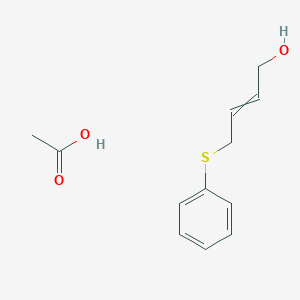
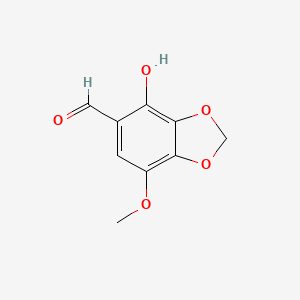
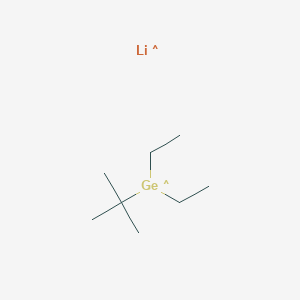
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
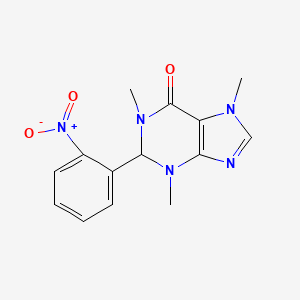
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
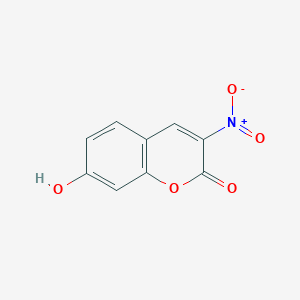
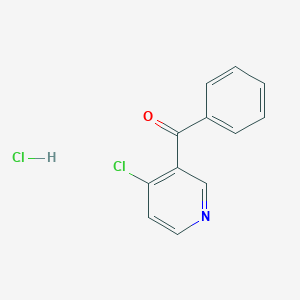
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
